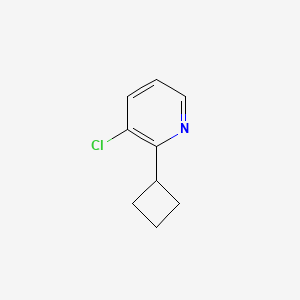

3-Chloro-2-cyclobutylpyridine

Description

3-Chloro-2-cyclobutylpyridine is a pyridine derivative featuring a chlorine atom at the 3-position and a cyclobutyl group at the 2-position of the aromatic ring. The cyclobutyl substituent introduces steric bulk and moderate ring strain compared to smaller cycloalkyl groups, which may influence its stability, solubility, and interaction with biological targets .

Properties

IUPAC Name |

3-chloro-2-cyclobutylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZDYRFNNSWVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-cyclobutylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of 2-cyclobutylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-cyclobutylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutylpyridine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium methoxide or ammonia in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted pyridines

- Pyridine N-oxides

- Cyclobutylpyridine derivatives

Scientific Research Applications

3-Chloro-2-cyclobutylpyridine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyclobutylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Cycloalkyl Substituents: Cyclopropane vs. Cyclobutyl

3-Chloro-2-cyclopropylpyridine (CAS 1355066-87-3, C₈H₈ClN, MW 153.61) serves as a key analog. The cyclopropyl group imposes significant ring strain due to its three-membered structure, enhancing reactivity in ring-opening reactions or electrophilic substitutions.

| Property | 3-Chloro-2-cyclopropylpyridine | 3-Chloro-2-cyclobutylpyridine (Inferred) |

|---|---|---|

| Molecular Formula | C₈H₈ClN | Likely C₉H₁₀ClN |

| Molecular Weight | 153.61 | ~167.64 (estimated) |

| Ring Strain | High | Moderate |

| Steric Bulk | Low | High |

Halogenated Cycloalkyl Derivatives

3-Chloro-2-(3,3-difluorocyclobutyl)pyridine introduces electronegative fluorine atoms to the cyclobutyl ring. Fluorination enhances electron-withdrawing effects, polarizing the pyridine ring and increasing susceptibility to nucleophilic attacks. This contrasts with non-fluorinated this compound, where the cyclobutyl group may act as a weaker electron donor, altering regioselectivity in substitution reactions .

Substituent Diversity: Cyclohexyloxy vs. Cyclobutyl

3-Chloro-2-(cyclohexyloxy)pyridine replaces the cyclobutyl group with a bulkier cyclohexyloxy substituent. The oxygen atom in the cyclohexyloxy group increases polarity, improving solubility in polar solvents compared to the hydrophobic cyclobutyl variant. However, the larger cyclohexyl ring may hinder access to sterically sensitive binding sites in pharmaceutical applications .

Key Research Findings

- Synthetic Routes : 3-Chloro-2-cyclopropylpyridine is synthesized via palladium-catalyzed cross-coupling reactions, achieving >98% purity . Similar methods may apply to this compound, though cyclobutane’s lower strain could necessitate modified catalysts or higher temperatures.

- Reactivity : Fluorinated analogs like 3-Chloro-2-(3,3-difluorocyclobutyl)pyridine demonstrate enhanced electrophilicity at the pyridine ring, enabling efficient functionalization at the 4-position .

- Stability : Cyclobutyl-substituted pyridines exhibit superior thermal stability compared to cyclopropyl analogs, as evidenced by differential scanning calorimetry (DSC) studies on related compounds .

Biological Activity

3-Chloro-2-cyclobutylpyridine (CAS 1355070-82-4) is a chemical compound with a molecular formula of CHClN and a molecular weight of 167.64 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chlorine atom at the second position of the pyridine ring and a cyclobutyl group attached to the nitrogen atom. Its structure can be represented as follows:

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : In studies involving rodent models, administration of related chlorinated compounds has led to observable toxic effects, including liver necrosis and kidney damage at higher doses .

- Genotoxicity : Some chlorinated compounds have demonstrated mutagenic potential under specific conditions, raising concerns about their safety in long-term exposure scenarios. The structural similarities suggest that this compound could exhibit comparable genotoxic effects .

In Vivo Studies

A notable case study involved administering cyclobutylpyridine derivatives in rodent models to assess their biological effects:

- Study Design : Fischer 344/N rats were treated with varying doses of chlorinated pyridines over several weeks.

- Findings : Results indicated dose-dependent increases in liver and kidney damage markers, alongside significant alterations in metabolic profiles .

In Vitro Studies

In vitro assays have been employed to explore the cytotoxic effects of 3-chloro derivatives:

- Cell Lines Used : Commonly used cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) were exposed to different concentrations of the compound.

- Results : The studies revealed that certain concentrations could effectively reduce cell viability, indicating potential anticancer properties .

Summary Table of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Effective against MCF-7 and SKBR3 cell lines |

| Toxicity | Potential liver and kidney damage | Dose-dependent effects observed in rodent studies |

| Genotoxicity | Possible mutagenic effects | Similar compounds exhibited chromosomal aberrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.